
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone, also known as MPPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of compounds known as pyrazoles and has been studied for its potential as an anticonvulsant, anxiolytic, and analgesic agent.
作用機序
The exact mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, this compound may help to reduce neuronal excitability, which may contribute to its anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain. This compound has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. Additionally, this compound has been shown to decrease the levels of norepinephrine, which is a neurotransmitter that is involved in the stress response.
実験室実験の利点と制限
One advantage of using 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone in lab experiments is that it has been well-studied and its effects are relatively well-understood. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that its effects may vary depending on the species being studied. For example, this compound has been shown to have different effects in rats compared to mice. Another limitation of using this compound in lab experiments is that its effects may be influenced by a number of factors, such as the dose used and the timing of administration.
将来の方向性
There are a number of future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone. One area of research could focus on further elucidating the mechanism of action of this compound. Specifically, researchers could investigate the molecular targets of this compound and how it modulates their activity. Another area of research could focus on developing new derivatives of this compound that exhibit improved therapeutic properties. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of this compound in human clinical trials to evaluate its safety and efficacy as a therapeutic agent.
合成法
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 1-phenylpyrazole-4-carbaldehyde with 4-methyl-1,4-diazepan-1-amine in the presence of a reducing agent. The resulting product is then subjected to further reactions to yield the final product, this compound.
科学的研究の応用
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone has been studied for its potential therapeutic applications in various fields of medicine. In the field of neurology, this compound has been studied for its potential as an anticonvulsant agent. Studies have shown that this compound exhibits anticonvulsant activity in animal models of epilepsy. This compound has also been studied for its potential as an anxiolytic agent. Studies have shown that this compound exhibits anxiolytic activity in animal models of anxiety. This compound has also been studied for its potential as an analgesic agent. Studies have shown that this compound exhibits analgesic activity in animal models of pain.
特性
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-8-5-9-20(11-10-19)17(22)12-15-13-18-21(14-15)16-6-3-2-4-7-16/h2-4,6-7,13-14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRDHPHNUEVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
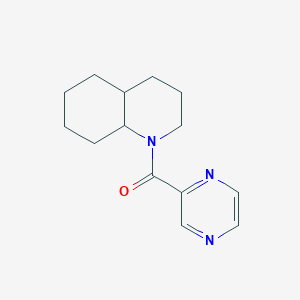
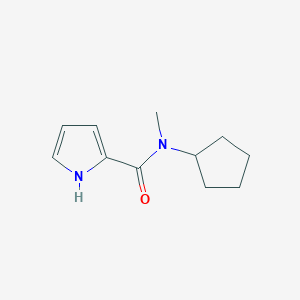
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)


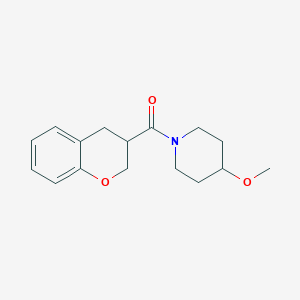
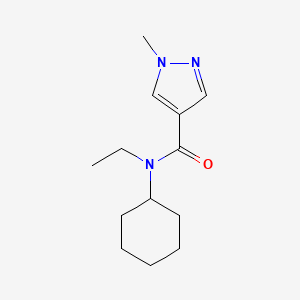
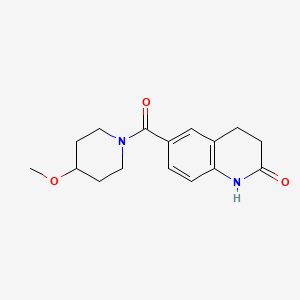
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
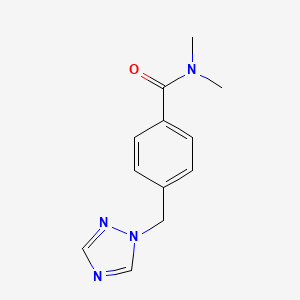
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)

![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)
